Hydroxy-Beta-Sanshool
Description
General Overview and Significance in Natural Products Research
Hydroxy-beta-sanshool is a bioactive alkylamide found predominantly in plants of the Zanthoxylum genus, which are commonly known as Sichuan peppers. biosynth.comglpbio.com These plants and their extracts have a long history of use in traditional medicine. researchgate.net As a member of the sanshool family of compounds, this compound is characterized structurally by a long-chain unsaturated fatty acid linked to an amine through an amide bond. mdpi.comfrontiersin.org This molecular structure is responsible for the well-known tingling and numbing sensations associated with consuming Sichuan pepper. biosynth.com
In the field of natural products research, this compound and its related alkylamides are significant for their diverse biological activities. nih.gov These compounds are key subjects in phytochemical investigations aimed at understanding the chemical properties and potential applications of plant-derived molecules. mdpi.com Research into this compound contributes to the broader study of sensory perception, particularly how natural compounds interact with the human nervous system to produce specific sensations. biosynth.com Its ability to modulate neural activity has made it a valuable tool in neurobiological research for exploring pain and sensory pathways. biosynth.com Furthermore, studies have investigated its antioxidant properties, highlighting its potential as a natural antioxidant. frontiersin.orgresearchgate.net The unique chemical structure and bioactivity of this compound continue to make it a compound of interest for phytochemical and pharmacological research. researchgate.net
Comparative Analysis with Other Sanshool Analogues
The biological effects of sanshool compounds are intricately linked to their specific molecular structures. Isomers, which share the same chemical formula but differ in the arrangement of atoms, can exhibit distinct bioactivities and interact with different molecular targets within the body.
This compound is one of several naturally occurring positional isomers, which include hydroxy-alpha-sanshool (B1504358) and hydroxy-gamma-sanshool (B1252549). While all are N-isobutylamides with a hydroxyl group, the key distinction lies in the geometry of the double bonds within their long unsaturated fatty acid chains. frontiersin.orgresearchgate.net
For instance, hydroxy-alpha-sanshool and this compound are structural isomers that are often found together in Zanthoxylum species like Zanthoxylum bungeanum and Zanthoxylum piperitum. researchgate.netmdpi.com The specific configuration of their polyunsaturated chains—the arrangement of cis and trans double bonds—differentiates them and is a critical determinant of their biological function. frontiersin.org Hydroxy-gamma-sanshool also differs in this regard, possessing a unique double bond geometry that contributes to its distinct properties. frontiersin.org These subtle structural variations among the isomers are significant, as they lead to different three-dimensional shapes, which in turn affect how they bind to and interact with biological receptors.
Table 1: Structural Comparison of Sanshool Analogues
| Compound Name | Molecular Formula | Key Structural Feature |
| Hydroxy-alpha-sanshool | C₁₆H₂₅NO₂ | A specific geometric isomer of the dodecatetraenoic acid amide chain. biosynth.comwikipedia.org |
| This compound | C₁₆H₂₅NO₂ | A structural isomer of hydroxy-alpha-sanshool, differing in double bond geometry. mdpi.comnih.gov |
| Hydroxy-gamma-sanshool | C₁₆H₂₅NO₂ | Another positional isomer with a distinct configuration of double bonds in the fatty acid chain. frontiersin.org |
The structural differences among sanshool isomers lead to notable variations in their bioactivities and the molecular targets they engage.
Hydroxy-alpha-sanshool is known to activate the transient receptor potential (TRP) channels TRPV1 and TRPA1, which are involved in sensory perception. biosynth.comresearchgate.netsmolecule.com There is also evidence that it inhibits certain two-pore potassium channels (KCNK3, KCNK9, and KCNK18). researchgate.netnih.gov This dual action is thought to contribute to the complex tingling and numbing sensations it produces. wikipedia.org Some studies have also pointed to its ability to inhibit voltage-gated sodium channels, suggesting a mechanism for its analgesic properties. chemfaces.com
In contrast, while also being a key pungent compound, this compound has been shown in some studies to produce more of a numbing sensation compared to the tingling caused by other isomers. rsc.org Research has shown that this compound did not activate TRPV1 or TRPA1 channels in the same way as its alpha counterpart. researchgate.net However, other reports suggest it does activate these channels. biosynth.com This highlights the ongoing debate and the complexity of its mechanism. Studies focusing on antioxidant activity have shown that while all hydroxylated sanshools (alpha, beta, and gamma) have stronger antioxidant capacities than non-hydroxylated versions, hydroxy-gamma-sanshool demonstrated the highest free-radical scavenging ability, a property attributed to its greater number of cis-double bonds. frontiersin.org
Furthermore, research on their effects on ulcerative colitis models showed that while all tested sanshools (including hydroxy-alpha, beta, and gamma) were protective, hydroxy-alpha-sanshool and hydroxy-gamma-sanshool had better effects at restoring intestinal barrier proteins than this compound. nih.gov In a separate study, this compound demonstrated a stronger and more sustained contractile effect on the internal anal sphincter compared to hydroxy-alpha-sanshool. nih.gov These findings underscore how minor changes in chemical structure can lead to significantly different biological outcomes and interactions with molecular targets.
Table 2: Comparative Bioactivities of Sanshool Analogues
| Compound | Primary Molecular Target(s) | Reported Bioactivity |
| Hydroxy-alpha-sanshool | TRPV1, TRPA1, KCNK3, KCNK9, KCNK18, Voltage-gated sodium channels. researchgate.netnih.govchemfaces.com | Activates sensory neurons, causing tingling sensations; exhibits analgesic and anti-inflammatory properties. researchgate.netsmolecule.com |
| This compound | KCNK3, KCNK9, KCNK18. nih.gov (Activation of TRPV1/TRPA1 is debated). biosynth.comresearchgate.net | Associated with numbing sensations; demonstrates antioxidant activity and specific muscle contractile effects. frontiersin.orgrsc.orgnih.gov |
| Hydroxy-gamma-sanshool | Nrf2. frontiersin.org | Exhibits the highest in vitro antioxidant capacity among the hydroxylated sanshools studied. frontiersin.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6E,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKHAVGGJJQFF-UMYNZBAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Research
: Botanical Sources and Distribution
Hydroxy-beta-sanshool is naturally present in several plants belonging to the Zanthoxylum genus, which is part of the Rutaceae family. These plants are distributed across tropical and subtropical regions, with a significant presence in Asia, the Americas, and Africa. mdpi.com
The compound is a notable component in the following species:
Zanthoxylum piperitum (Japanese Pepper): Research has identified this compound as a secondary metabolite in this plant. researchgate.netnih.govrsc.org It is recognized as one of the key pungent compounds in Zanthoxylum piperitum. targetmol.com
Zanthoxylum bungeanum (Sichuan Pepper): This species is a significant source of this compound. chromatographyonline.commedchemexpress.combiosynth.com Studies have shown its presence in the chloroform (B151607) extract of the plant. mdpi.com The pericarp of Zanthoxylum bungeanum is particularly rich in various sanshools, including the hydroxy-beta variant. rsc.orgrsc.org
Zanthoxylum schinifolium: This species is another known source of this compound, where it exists as an alkylamide in the plant's oil. medchemexpress.com
Zanthoxylum armatum DC.: While more recognized for its high content of hydroxy-alpha-sanshool (B1504358), research on its pericarp has also involved the analysis of various sanshool compounds, contributing to the broader understanding of their distribution. rsc.orgrsc.orgmdpi.com
The distribution of this compound and its isomers can vary between different Zanthoxylum species, influencing their characteristic sensory properties. For instance, while some sanshools produce a tingling sensation, this compound is primarily associated with a numbing effect. rsc.org
Table 1: Botanical Sources of this compound
| Species | Common Name | Family | Notable Findings |
|---|---|---|---|
| Zanthoxylum piperitum | Japanese Pepper | Rutaceae | Identified as a key secondary metabolite and pungent compound. researchgate.netnih.govrsc.orgtargetmol.com |
| Zanthoxylum bungeanum | Sichuan Pepper | Rutaceae | A significant source, found in the pericarp and its extracts. chromatographyonline.commedchemexpress.combiosynth.comrsc.orgrsc.org |
| Zanthoxylum schinifolium | - | Rutaceae | Present as an alkylamide in the plant's oil. medchemexpress.com |
Advanced Extraction Techniques and Methodological Development
The extraction of this compound from its natural sources has evolved, with researchers continuously developing more efficient and sophisticated methods to isolate this specific alkylamide.
Solvent-Based Extraction Optimization
Initial extraction from Zanthoxylum species often involves the use of organic solvents. Research has focused on optimizing these methods to maximize the yield and purity of the target compounds. For instance, studies have utilized ethanol (B145695) for the initial extraction from Zanthoxylum piperitum. researchgate.netnih.govrsc.org In other research, a chloroform extract of Zanthoxylum bungeanum was the starting point for isolating sanshools. mdpi.com
Further optimization has been explored through techniques like ultrasound-assisted enzymatic extraction from the hydrodistillation residue of Sichuan peppers. This method has been shown to significantly increase the yield of hydroxy-sanshool compounds compared to traditional ethanol-water extraction. rsc.orgrsc.org The optimization of parameters such as enzyme amount, incubation temperature, and ultrasound power is crucial for maximizing the extraction efficiency. rsc.org Supercritical carbon-dioxide (SC-CO₂) extraction is another advanced, green technology that has been optimized for extracting flavor components, including alkylamides like this compound, from Zanthoxylum bungeanum pericarp. nih.gov
Solid Phase Extraction and Reverse-Phase Chromatography in Isolation
Following initial solvent extraction, further purification steps are necessary to isolate this compound from the complex mixture of phytochemicals.
Solid Phase Extraction (SPE) is a technique used for sample clean-up and concentration. In the study of Zanthoxylum piperitum, an ethanol extract was repeatedly fractionated using solid-phase extraction to enrich the fraction containing this compound before further purification. researchgate.netnih.govrsc.org
Reverse-Phase Chromatography (RPC) is a powerful and widely used liquid chromatography technique for separating compounds based on their hydrophobicity. creative-biostructure.com In RPC, the stationary phase is nonpolar, while the mobile phase is polar. creative-biostructure.com This method is particularly effective for separating complex mixtures of biomolecules. creative-biostructure.com Researchers have successfully employed reverse-phase High-Performance Liquid Chromatography (HPLC) to fractionate extracts from Zanthoxylum piperitum, leading to the isolation of this compound. researchgate.netnih.govrsc.org The use of C18 columns is common in reverse-phase HPLC for the separation of sanshools. mdpi.com
Sophisticated Purification Strategies for High-Purity this compound
Achieving high purity of this compound is essential for its characterization and potential applications. Advanced chromatographic techniques are employed to separate it from structurally similar sanshool isomers.
Silica (B1680970) Gel Column Chromatography for Enhanced Purity
Silica gel column chromatography is a fundamental adsorption chromatography technique used for purifying compounds. mdpi.com The separation is based on the different affinities of the compounds in the mixture for the silica gel stationary phase. mdpi.com This method has been instrumental in the purification of various sanshools. For instance, a chloroform extract of Zanthoxylum bungeanum was chromatographed on a silica gel column to yield fractions containing this compound. mdpi.com The selection of an appropriate solvent system (eluent) is critical for successful separation. mdpi.com While effective, this method can sometimes be part of a multi-step purification process to achieve the desired level of purity.
Countercurrent Chromatography for Complex Mixture Separation
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid stationary phase. chromatographyonline.comwikipedia.org Instead, it utilizes two immiscible liquid phases, where one acts as the stationary phase held in place by centrifugal force, and the other as the mobile phase. chromatographyonline.comwikipedia.org This method is particularly advantageous for separating compounds with similar chemical properties, such as the various sanshool isomers, as it minimizes sample loss and can achieve high resolution. chromatographyonline.com
A significant breakthrough in the separation of sanshools from Zanthoxylum bungeanum oleoresin was achieved using high-speed countercurrent chromatography (HSCCC). chromatographyonline.com Researchers developed a specific solvent system consisting of n-hexane, ethyl acetate (B1210297), methanol, and water in a 19:1:1:5.67 ratio. chromatographyonline.comresearchgate.net By employing a recycling elution mode, they successfully separated this compound with a purity of 98.26% from a crude extract. chromatographyonline.com
Table 2: Purification of this compound using Countercurrent Chromatography
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 600 mg sanshool crude extract | chromatographyonline.com |
| Solvent System | n-hexane:ethyl acetate:methanol:water (19:1:1:5.67) | chromatographyonline.comresearchgate.net |
| Elution Mode | Recycling | chromatographyonline.com |
| Yield of this compound | 71.8 mg | chromatographyonline.com |
This innovative strategy demonstrates the power of countercurrent chromatography in overcoming the challenges of separating structurally similar natural products, providing a robust method for obtaining high-purity this compound for further research. chromatographyonline.com
Biosynthetic Pathways and Regulation
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of sanshools, including hydroxy-beta-sanshool, relies on two primary metabolic pathways: the fatty acid pathway and the branched-chain amino acid pathway. researchgate.net The core structure of the molecule is derived from a fatty acyl-CoA and an amine.
The fatty acid component is typically an unsaturated fatty acyl-CoA with a 12 or 14-carbon chain. researchgate.net This precursor is generated through the plant's fatty acid synthesis machinery, involving key enzymes such as acyl-ACP thioesterase and fatty acid desaturase. researchgate.net
The amine portion of this compound originates from the branched-chain amino acid, valine. researchgate.net This amino acid undergoes enzymatic modification before it is combined with the fatty acid chain. The initial step is a decarboxylation reaction, followed by a hydroxylation step to yield 2-hydroxy-2-methylpropanamine, the direct amine precursor for the final condensation step. researchgate.net
Enzymatic Catalysis and Gene Expression in Sanshool Biosynthesis
The synthesis of this compound is catalyzed by a series of specific enzymes whose expression is tightly regulated. Key enzyme families implicated in this process include decarboxylases, hydroxylases, and desaturases.
The conversion of the valine precursor into the necessary amine involves two critical enzymatic steps. researchgate.net
Branched Chain Amino Acid (BCAA) Decarboxylase: This enzyme initiates the modification of valine by removing a carboxyl group. This decarboxylation is a crucial first step in producing the amine head of the sanshool molecule. researchgate.net
Cytochrome P450 Hydroxylase: Following decarboxylation, a cytochrome P450 hydroxylase catalyzes the addition of a hydroxyl group. researchgate.netnih.gov This reaction results in the formation of 2-hydroxy-2-methylpropanamine, the specific amine intermediate that condenses with the fatty acyl-CoA to form this compound. researchgate.net
Research has functionally validated the roles of specific fatty acid desaturase (FAD) genes in the biosynthesis of alkylamides in Zanthoxylum bungeanum. nih.gov The genes ZbFAD2 and ZbFAD3 are identified as crucial enzymes that regulate the production of the unsaturated fatty acid precursors required for sanshool synthesis. frontiersin.org
Functional studies involving the expression of these genes in model organisms like Arabidopsis thaliana and Nicotiana benthamiana have clarified their roles. nih.govfrontiersin.org
ZbFAD2: Transgenic expression of ZbFAD2 in A. thaliana resulted in seeds with lower levels of oleic acid and higher levels of linoleic acid compared to wild-type plants. nih.gov Furthermore, in N. benthamiana, ZbFAD2 expression led to a significant increase in the accumulation of hydroxy-α-sanshool, a closely related alkylamide. nih.govfrontiersin.org
ZbFAD3: Conversely, transgenic A. thaliana seeds expressing ZbFAD3 showed decreased linoleic acid and increased α-linolenic acid levels. nih.gov In N. benthamiana, ZbFAD3 expression resulted in lower levels of hydroxy-α-sanshool compared to the wild type. nih.govfrontiersin.org
These findings confirm that ZbFAD2 and ZbFAD3 are vital enzymes in the alkylamide biosynthetic pathway, directly influencing the type and availability of fatty acid precursors for sanshool production. nih.govfrontiersin.org
Table 1: Functional Effects of ZbFAD2 and ZbFAD3 Expression in Transgenic Plants Data compiled from studies on related alkylamides, demonstrating the functional role of these genes in the broader sanshool pathway.
| Gene | Host Plant | Effect on Fatty Acid Content | Effect on Hydroxy-α-sanshool Content |
|---|---|---|---|
| ZbFAD2 | Arabidopsis thaliana | ↓ Oleic Acid, ↑ Linoleic Acid nih.gov | Not Assayed |
| ZbFAD2 | Nicotiana benthamiana | Not Assayed | ↑ Increased Significantly (0.2167 ± 0.0026 mg/g vs 0.0875 ± 0.0049 mg/g in WT) nih.govfrontiersin.org |
| ZbFAD3 | Arabidopsis thaliana | ↓ Linoleic Acid, ↑ α-Linolenic Acid nih.gov | Not Assayed |
| ZbFAD3 | Nicotiana benthamiana | Not Assayed | ↓ Decreased (0.0535 ± 0.0037 mg/g vs 0.0875 ± 0.0049 mg/g in WT) nih.govfrontiersin.org |
Role of Branched Chain Amino Acid Decarboxylase and Cytochrome P450 Hydroxylase
Developmental Stage-Dependent Accumulation Dynamics in Plant Tissues
The concentration of this compound is not static throughout the life of the plant; it varies significantly with the developmental stage of different tissues. Research indicates a clear trend of accumulation as the fruit matures. researchgate.net
In the early stages of growth, numbing compounds like this compound are found in high quantities in the leaves. mdpi.com As the plant matures, these compounds are gradually transported to the pericarp (the fruit wall) of the Sichuan pepper. mdpi.com This translocation results in a progressive increase in the numbing sensation of the fruit as it ripens. mdpi.com
Studies tracking the content of hydroxy-β-sanshool in the pericarp of Z. bungeanum at various intervals after flowering show a steady increase. The concentration of the compound rises progressively during fruit development, peaking in the later stages of maturity. researchgate.net
Table 2: Accumulation of Hydroxy-β-sanshool During Fruit Development Illustrative data showing the trend of compound concentration in the pericarp at different time points post-anthesis (flowering).
| Days Post-Anthesis | Relative Content of Hydroxy-β-sanshool (mg/g) |
|---|---|
| 10 | Low |
| 30 | Increasing |
| 40 | Increasing |
| 50 | Moderate |
| 60 | High |
| 70 | Higher |
| 80 | Peak |
Data adapted from graphical representations in scientific literature showing a continuous increase. researchgate.net
Chemical Synthesis and Derivatization of Hydroxy Beta Sanshool
The synthesis of hydroxy-beta-sanshool and its derivatives is a subject of significant interest due to the compound's unique sensory properties and potential applications. Research has focused on developing efficient total synthesis routes, controlling stereochemistry, and generating analogues with modified or enhanced properties.
Analytical Methodologies for Hydroxy Beta Sanshool Research
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods are fundamental to the separation and quantification of hydroxy-beta-sanshool from complex plant extracts and biological matrices. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other related sanshools and plant metabolites.
High-Performance Liquid Chromatography (HPLC) Applications in Content Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound in various samples. rsc.orgresearchgate.net Researchers have developed and validated HPLC methods that are accurate, precise, and linear for determining the content of this and other sanshool compounds. researchgate.net For instance, a study on 16 varieties of Zanthoxylum bungeanum found significant differences in the content of hydroxyl-α-sanshool (HAS) and hydroxyl-β-sanshool (HBS), with HBS content ranging from 7.81 ± 0.36 to 21.11 ± 0.75 mg/g. researchgate.net The method's reliability was demonstrated by low relative standard deviations (RSDs) for both intra-day (<1.25%) and inter-day (<1.61%) precision. researchgate.net
In another application, HPLC was used to determine the content of five hydroxy-sanshools, including this compound, in extracts from the hydrodistillation residue of two Sichuan pepper species. rsc.org The analysis revealed that hydroxy-β-sanshool was one of the main pungent components in both Z. bungeanum Maxim. and Z. armatum DC. rsc.org Specifically, in Z. bungeanum, the content of hydroxy-β-sanshool was 9.19 ± 0.43 mg g⁻¹, while in Z. armatum, it was a more significant pungent contributor at 11.84 ± 0.44 mg g⁻¹. rsc.org
The typical HPLC setup for sanshool analysis involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. rsc.orgmdpi.com Detection is commonly performed using a UV detector at a wavelength of 270 nm, where sanshools exhibit strong absorbance. mdpi.commdpi.com
| Zanthoxylum Species | This compound Content (mg/g) | Reference |
|---|---|---|
| Z. bungeanum Maxim. (16 varieties) | 7.81 ± 0.36 to 21.11 ± 0.75 | researchgate.net |
| Z. bungeanum Maxim. (hydrodistillation residue extract) | 9.19 ± 0.43 | rsc.org |
| Z. armatum DC. (hydrodistillation residue extract) | 11.84 ± 0.44 | rsc.org |
| Z. motuoense | 2.61 ± 0.16 | researchgate.net |
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection of trace amounts of this compound, particularly in biological samples like rat plasma, Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.net This technique offers superior sensitivity and selectivity compared to conventional HPLC. researchgate.netresearchgate.net A validated UHPLC-MS/MS method was established for the simultaneous determination of hydroxy-α-sanshool, hydroxy-β-sanshool, and hydroxy-γ-sanshool in rat plasma. researchgate.net The analytes were extracted using liquid-liquid extraction with ethyl acetate (B1210297) and separated on a C18 column with a gradient elution, achieving a total analysis time of just 4 minutes. The use of multiple reaction monitoring (MRM) mode in the mass spectrometer allows for highly specific and sensitive quantification. nih.gov This method demonstrated good linearity over the tested concentration range with intra- and interday precision not exceeding 13.2%.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and profiling metabolites of this compound and other related compounds in complex mixtures. mdpi.comrsc.org In a study aimed at identifying compounds from Zanthoxylum piperitum that affect circadian rhythms, researchers used a combination of solid-phase extraction and reverse-phase HPLC for fractionation, followed by LC-precision-MS for identification. rsc.org This approach successfully identified hydroxy-β-sanshool as the active compound responsible for shortening the circadian period. rsc.org LC-MS analysis, often employing electrospray ionization (ESI) in positive mode, allows for the determination of the elemental composition of compounds based on high-resolution mass data. mdpi.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound. Following isolation, typically by chromatographic methods, the purified compound is subjected to various spectroscopic analyses to confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is used to determine the precise structure and stereochemistry of the molecule. researchgate.net Mass spectrometry (MS), often coupled with liquid chromatography, provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification. mdpi.comrsc.org
In vitro Cell-Based Assays for Biological Activity Profiling
To understand the biological effects of this compound, researchers employ a variety of in vitro cell-based assays. These assays provide insights into the compound's mechanisms of action at the cellular level.
One area of investigation is the compound's effect on circadian rhythms. rsc.org Using real-time reporter gene assays in cultured cells, it was discovered that hydroxy-β-sanshool shortens the period of the circadian clock genes Bmal1 and Per2. rsc.org Further experiments showed that it dose-dependently upregulates the expression of several clock genes and clock-controlled oxidative stress-responsive genes. rsc.org
The antioxidant properties of sanshools, including this compound, have also been evaluated using cell-based assays. frontiersin.org In a study using HCT-116 human colon cancer cells, sanshools were shown to protect against hydrogen peroxide-induced oxidative stress. frontiersin.org Hydroxy-β-sanshool, at a concentration of 30 μM, reversed the H₂O₂-induced injury, resulting in a cell survival rate of 73.08 ± 9.25%. frontiersin.org These assays often measure the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org
| Biological Activity | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Circadian Rhythm Modulation | NIH3T3 cells | Shortens the period of Bmal1 and Per2 clock genes. | rsc.org |
| Antioxidant Activity | HCT-116 cells | Reversed H₂O₂-induced injury with a survival rate of 73.08 ± 9.25%. | frontiersin.org |
| hACAT-1 and hACAT-2 Inhibition | - | Showed inhibitory activity, though less than beta-sanshool (B1231796) and gamma-sanshool (B1238959). |
Computational Chemistry Approaches for Molecular Interactions
Computational chemistry methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to study the interactions between this compound and its biological targets. researchgate.net These approaches provide a theoretical framework to understand the binding modes and affinities that underpin the compound's biological activity.
For example, a study investigating the antioxidant mechanism of sanshools used molecular docking to calculate the binding energies between different sanshools and the Nrf2 protein, a key regulator of the antioxidant response. frontiersin.org The binding energy for hydroxy-β-sanshool with Nrf2 was calculated to be -5.11 kcal/mol. frontiersin.org While other sanshools showed slightly different binding energies, this computational data, in conjunction with experimental results, helps to explain the structure-activity relationships of these compounds. frontiersin.org
Molecular Mechanisms of Action
Interactions with Transient Receptor Potential (TRP) Channels
The tingling and numbing sensation induced by hydroxy-beta-sanshool is partly attributed to its interaction with specific members of the Transient Receptor Potential (TRP) channel family. biosynth.com These channels are crucial for detecting a range of sensory stimuli, including temperature and chemical irritants. biosynth.com Research indicates that this compound activates TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankyrin 1) channels. biosynth.comnih.govresearchgate.netmdpi.com Activation of these channels in sensory neurons leads to depolarization and an influx of calcium ions (Ca2+), contributing to the characteristic sensory experience. researchgate.netresearchgate.net
Table 1: Interaction of Hydroxy-Sanshools with TRP Channels
| Compound | Target Channel(s) | Effect | Reference |
| This compound | TRPV1, TRPA1 | Activation, Ca2+ influx | biosynth.comnih.govresearchgate.netmdpi.com |
| Hydroxy-alpha-sanshool (B1504358) | TRPV1, TRPA1 | Activation, Ca2+ influx | nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comsmolecule.com |
Modulation of Two-Pore Domain Potassium (KCNK) Channels
A significant aspect of this compound's mechanism of action is its ability to modulate two-pore domain potassium (KCNK) channels, which are also known as K2P or background potassium channels. Specifically, studies have identified KCNK3 (also known as TASK-1) as a target for this compound. nih.govnih.gov Unlike its isomer, hydroxy-alpha-sanshool, which inhibits KCNK3, KCNK9 (TASK-3), and KCNK18 (TRESK), this compound appears to be more selective, with significant inhibition observed only for KCNK3. jneurosci.orgnih.govnih.gov
The inhibition of these potassium channels is a crucial element in the excitatory effect of sanshools on sensory neurons. nih.gov By blocking the outward flow of potassium ions, which helps maintain the resting membrane potential, this compound leads to depolarization of the neuron, making it more likely to fire an action potential. nih.gov This blockade of background potassium conductances is considered a primary mechanism for the tingling paresthesia associated with Sichuan pepper. jneurosci.org
Table 2: Modulation of KCNK Channels by Hydroxy-Sanshools
| Compound | Target Channel(s) | Effect | Reference |
| This compound | KCNK3 | Inhibition | nih.govnih.gov |
| Hydroxy-alpha-sanshool | KCNK3, KCNK9, KCNK18 | Inhibition | researchgate.netjneurosci.orgmdpi.comsmolecule.comnih.govnih.govwikipedia.orgtaylorandfrancis.com |
Neurophysiological Modulatory Effects on Sensory Neurons
The interaction of this compound with ion channels culminates in distinct neurophysiological effects on sensory neurons. While its isomer, hydroxy-alpha-sanshool, has been shown to excite both small-diameter unmyelinated nociceptors and large-diameter myelinated mechanoreceptors, the specific effects of this compound are less pronounced. nih.gov In fact, some studies have found that this compound does not significantly excite sensory neurons on its own. nih.gov
The primary mechanism for the excitation of sensory neurons by sanshools is believed to be the inhibition of background potassium channels, leading to depolarization. nih.gov This neuronal activation is responsible for the tingling and numbing sensations. researchgate.net The bursting pattern of nerve fiber activity observed in response to sanshool application is consistent with potassium channel blockade and is thought to underlie the tingling sensation. jneurosci.org
Activation of Serotonergic Receptors (e.g., 5-HT3)
While direct evidence for the interaction of this compound with serotonergic receptors is limited, the broader context of sensory modulation suggests a potential, albeit indirect, involvement. The 5-HT3 receptor, a ligand-gated ion channel, is known to be involved in neuronal depolarization and excitation in both the central and peripheral nervous systems. wikipedia.orgwikipedia.org These receptors, when activated by serotonin (B10506), allow the influx of cations like sodium, potassium, and calcium, leading to an excitatory response. wikipedia.org
Given that sanshools modulate sensory perception and can influence gastrointestinal motility, a process where serotonin and 5-HT3 receptors play a significant role, further investigation into a possible interplay is warranted. nih.govplos.orgmdpi.com Drugs that act as antagonists to the 5-HT3 receptor have been shown to be effective in treating conditions like irritable bowel syndrome, highlighting the importance of this receptor in sensory and motor functions of the gut. plos.orgyoutube.com
Regulation of Intracellular Signaling Pathways
Beyond its direct effects on ion channels, emerging research indicates that hydroxy-sanshools can also modulate intracellular signaling pathways, contributing to cellular protection and antioxidant responses.
Modulation of PI3K/Akt Signaling in Cellular Protection
Studies on hydroxy-alpha-sanshool have revealed its ability to activate the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway. nih.govfrontiersin.orgglpbio.com This pathway is crucial for cell survival, growth, and proliferation. Activation of PI3K/Akt by hydroxy-alpha-sanshool has been shown to protect cells from apoptosis (programmed cell death) induced by oxidative stress. nih.govglpbio.commednexus.orgmednexus.org By promoting cell survival, this mechanism suggests a potential neuroprotective role for these compounds. mednexus.orgmednexus.org While these findings are primarily associated with the alpha isomer, the structural similarity to this compound suggests a potential for similar, though perhaps less potent, activity.
Activation of Nrf2-Keap1 Antioxidant Pathway
Sanshools, including this compound, have been demonstrated to activate the Nrf2-Keap1 antioxidant pathway. frontiersin.orgresearchgate.netresearchgate.net Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm, leading to its degradation. frontiersin.org In the presence of oxidative stress or activators like sanshools, Nrf2 is released from Keap1 and translocates to the nucleus. frontiersin.org There, it initiates the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). frontiersin.orgresearchgate.net Studies have shown that sanshools can increase the expression of Nrf2 and HO-1 while decreasing Keap1, thereby enhancing the cell's capacity to counteract oxidative damage. frontiersin.orgresearchgate.net Molecular docking simulations have also suggested that sanshools can bind to Nrf2. frontiersin.orgresearchgate.net
Influence on Circadian Clock Gene Expression and Clock-Controlled Genes
This compound, a compound isolated from Zanthoxylum piperitum (Japanese pepper), has been identified as a modulator of the cellular circadian rhythm. researchgate.netnih.gov Research has demonstrated its ability to shorten the period of the circadian clock at a cellular level. researchgate.netnih.gov This effect is achieved through the regulation of core clock genes and clock-controlled genes. researchgate.netnih.gov
Studies involving cell incubation with this compound have revealed a significant impact on gene expression. Specifically, a 24-hour incubation period led to an upregulation of Per2 promoter activity. researchgate.netnih.gov Furthermore, this compound has been shown to dose-dependently increase the expression of several key clock genes. researchgate.net
Detailed research findings indicate that this compound shortens the period of Bmal1 and Per2, two fundamental components of the molecular clock machinery. researchgate.netnih.gov Its regulatory influence extends to other core clock genes as well, with observed upregulation of Bmal1, Per1, Per2, and Cry1. researchgate.netnih.gov
In addition to its effects on the core clock mechanism, this compound also modulates the expression of clock-controlled genes, particularly those responsive to oxidative stress. researchgate.netnih.gov The expression of Gpx1 and Sod2 was found to be dose-dependently upregulated in the presence of the compound. researchgate.netnih.gov
The table below summarizes the observed effects of this compound on the expression of relevant genes.
| Gene | Type | Effect of this compound |
| Bmal1 | Core Clock Gene | Shortened period, Upregulated expression researchgate.netnih.gov |
| Per1 | Core Clock Gene | Upregulated expression researchgate.netnih.gov |
| Per2 | Core Clock Gene | Shortened period, Upregulated promoter activity and expression researchgate.netnih.gov |
| Cry1 | Core Clock Gene | Upregulated expression researchgate.netnih.gov |
| Gpx1 | Clock-Controlled Gene (Oxidative Stress Response) | Upregulated expression researchgate.netnih.gov |
| Sod2 | Clock-Controlled Gene (Oxidative Stress Response) | Upregulated expression researchgate.netnih.gov |
Pharmacological and Biological Activities Pre Clinical Investigations
Antioxidant Properties and Oxidative Stress Amelioration
Hydroxy-beta-sanshool has demonstrated significant antioxidant capabilities in various pre-clinical models. Its mechanism of action involves both the direct scavenging of harmful free radicals and the enhancement of the body's endogenous antioxidant defense systems.
Reduction of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) Levels
Studies have shown that sanshools, including this compound, can effectively decrease the levels of oxidative stress in colonic tissue and HCT-116 cells. frontiersin.orgfrontiersin.org This is achieved in part by reducing the concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular oxidative damage. frontiersin.orgfrontiersin.org Research on hydroxy-alpha-sanshool (B1504358), a related compound, further supports these findings, showing a reduction in MDA production in various experimental setups. frontiersin.orgnih.govnih.govresearchgate.net The protective effects of sanshools are partly attributed to their ability to scavenge reactive oxygen species (ROS), thereby mitigating the formation of MDA in colon tissues and cells. frontiersin.org
Enhancement of Endogenous Antioxidant Enzyme Activities (CAT, SOD, GSH-Px)
A crucial aspect of this compound's antioxidant activity is its ability to bolster the activity of key endogenous antioxidant enzymes. These enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), are vital for detoxifying ROS and maintaining redox balance. frontiersin.orgnih.gov In studies involving HCT-116 cells, all four tested sanshools, including this compound, significantly increased the activities of SOD, CAT, and GSH-Px. frontiersin.org Specifically, this compound was shown to increase CAT activity. frontiersin.org Furthermore, administration of sanshools has been found to enhance the activities of these crucial enzymes in the colon. frontiersin.orgfrontiersin.org For instance, treatment with sanshools increased SOD activity in HCT-116 cells from 44.19 ± 3.03% to 97.67 ± 5.34% compared to the hydrogen peroxide-treated group. frontiersin.org Similarly, the relative activities of GSH-Px in HCT-116 cells increased from 20.81 ± 1.62% to 111.05 ± 14.64% after treatment with the four sanshools. frontiersin.org
Neuroprotective Efficacy in Cellular Models
The neuroprotective potential of sanshools has been investigated in cellular models of neurodegenerative diseases. While much of the specific research has focused on its isomer, hydroxy-alpha-sanshool, the findings provide valuable insights into the potential neuroprotective mechanisms of the sanshool family of compounds.
Studies on hydroxy-alpha-sanshool have demonstrated its ability to protect against β-amyloid-induced damage in differentiated PC12 cells, a common model for Alzheimer's disease research. nih.govucla.edunih.gov This protection is mediated through the attenuation of oxidative stress and the inhibition of apoptosis. nih.gov Hydroxy-alpha-sanshool has been shown to reduce intracellular ROS levels and inhibit tau protein hyperphosphorylation, a key pathological hallmark of Alzheimer's disease. nih.gov Furthermore, it has been observed to increase the expression of nuclear factor-E2-related factor 2 (Nrf2), a key regulator of the antioxidant response. nih.gov In another study using a hydrogen peroxide-stimulated PC12 cell model, hydroxy-alpha-sanshool exhibited a significant protective effect by reducing apoptosis and enhancing the activities of ROS scavenging enzymes. nih.govresearchgate.net These findings suggest that sanshools, as a class of compounds, may possess significant neuroprotective properties.
Gastrointestinal Motility Modulation
Research indicates that sanshools, including this compound, can influence gastrointestinal motility. These compounds have been shown to induce colonic motor activity. nih.govnih.gov Specifically, this compound, a geometrical isomer of hydroxy-alpha-sanshool and a known blocker of the KCNK3 potassium channel, has been observed to induce a type of colonic motility described as a long-distance contraction-like motion. nih.govnih.gov This effect is believed to be mediated through the modulation of ion channels in the gastrointestinal tract. The broader family of sanshools has been recognized for its role in promoting small intestinal peristalsis and enhancing intestinal motility. mdpi.com
Anti-inflammatory Effects in In Vivo Disease Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium-Induced Ulcerative Colitis)
The anti-inflammatory properties of this compound have been demonstrated in pre-clinical models of inflammatory bowel disease. In a study using a dextran sulfate sodium (DSS)-induced model of ulcerative colitis in mice, administration of sanshools, including this compound, was found to alleviate colitis symptoms. nih.gov This included a reduction in body weight loss, a lower disease activity index score, and an increase in colon length, all indicative of reduced inflammation and colonic injury. nih.gov
Inhibition of Inflammatory Signaling Pathways (e.g., p65 NFκB)
A key mechanism underlying the anti-inflammatory effects of sanshools is the inhibition of pro-inflammatory signaling pathways. Research has shown that sanshools can inhibit the p65 nuclear factor κB (p65 NFκB) signaling pathway. nih.gov The inhibition of this pathway prevents its hyperactivation and leads to a decrease in the production of inflammatory factors. nih.gov This mechanism has also been observed with hydroxy-alpha-sanshool in other inflammatory contexts, further supporting the role of the sanshool family in modulating NF-κB signaling. researchgate.netnih.gov
Restoration of Intestinal Barrier Function
Preclinical investigations suggest that this compound plays a role in restoring intestinal barrier function, particularly in the context of inflammatory conditions like ulcerative colitis (UC). A study using a dextran sulfate sodium (DSS)-induced colitis model in mice demonstrated that administration of sanshools, including this compound, helped to rebuild the gut mucosal barrier. nih.govmdpi.com This was evidenced by an increase in the number of goblet cells, which are responsible for producing the protective mucus layer in the intestines. nih.govmdpi.com
Furthermore, treatment with sanshools led to an increase in the levels of key tight junction proteins, namely zonula occludens-1 (ZO-1), occludin, and claudin-1. nih.govmdpi.com These proteins are crucial for maintaining the integrity of the intestinal epithelial barrier, preventing the leakage of harmful substances from the gut into the bloodstream. The study noted that while all tested sanshools showed positive effects, hydroxy-α-sanshool (HAS) and hydroxy-γ-sanshool (HRS) demonstrated significantly higher levels of these proteins compared to this compound (HBS). nih.govmdpi.com
Modulation of Gut Microbiota Composition
In the same preclinical model of DSS-induced colitis, this compound and other sanshools were found to modulate the composition of the gut microbiota. nih.govmdpi.com The administration of sanshools led to a significant increase in the abundance of beneficial bacteria, including Lachnospiraceae, Muribaculaceae, and Oscillospiraceae. nih.govmdpi.com Lachnospiraceae are known for their ability to produce short-chain fatty acids (SCFAs), which are important for gut health. worldscientific.com
Conversely, the treatment reduced the levels of potentially harmful bacteria such as Buchnera. nih.govmdpi.com This shift in the gut microbial community suggests that this compound can help to reverse the dysbiosis associated with intestinal inflammation. The study highlighted that treatment with sanshools could ameliorate colitis by regulating gut microbiota dysbiosis. nih.govmdpi.com
Enzyme Activity Modulation
Inhibition of Human ACAT-1 and ACAT-2 Activities
This compound has been investigated for its ability to inhibit human acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, which are involved in cholesterol esterification. ACAT-1 is primarily found in macrophages and is implicated in foam cell formation, a key process in atherosclerosis, while ACAT-2 is crucial for cholesterol absorption in the intestines. researchgate.net
In a study evaluating the inhibitory activities of various aliphatic acid amides from Zanthoxylum piperitum, it was found that beta-sanshool (B1231796) and gamma-sanshool (B1238959) inhibited both human ACAT-1 and ACAT-2. researchgate.net However, this compound, which has a hydroxyl group, exhibited weaker inhibitory activity against both hACAT-1 and hACAT-2 compared to beta-sanshool and gamma-sanshool. researchgate.netsemanticscholar.org
Table 1: Inhibitory Activities of Sanshools on Human ACAT-1 and ACAT-2
| Compound | hACAT-1 IC₅₀ (µM) | hACAT-2 IC₅₀ (µM) |
| Beta-sanshool | 39.0 | 79.7 |
| Gamma-sanshool | 12.0 | 82.6 |
| This compound | Weaker than beta- and gamma-sanshool | Weaker than beta- and gamma-sanshool |
Data sourced from Park et al., 2007. researchgate.net
Inhibition of Alpha-Glucosidase Activity
This compound has demonstrated potent inhibitory effects on alpha-glucosidase, an enzyme that plays a key role in carbohydrate digestion and glucose absorption. nih.gov The inhibition of this enzyme can help to control postprandial hyperglycemia, a major concern in type 2 diabetes. nih.gov
Research has shown that this compound (HBS) exhibits strong alpha-glucosidase inhibitory activity with an IC₅₀ value of 18.6 μg/mL. nih.govresearchgate.net This inhibitory effect is significantly stronger than that of acarbose, a commonly used alpha-glucosidase inhibitor, which has an IC₅₀ value of 241 μg/mL. nih.govresearchgate.net Hydroxy-α-sanshool (HAS) was found to be even more potent, with an IC₅₀ of 9.5 μg/mL. nih.govresearchgate.net These findings suggest that this compound has significant potential as an alpha-glucosidase inhibitor. researchgate.net
Table 2: Alpha-Glucosidase Inhibitory Activity of Sanshools
| Compound | IC₅₀ (µg/mL) |
| Hydroxy-alpha-sanshool (HAS) | 9.5 |
| This compound (HBS) | 18.6 |
| Acarbose (Positive Control) | 241 |
Data sourced from Li et al., 2020 and Kumar et al., 2020. nih.govresearchgate.net
Structure Activity Relationship Sar Studies
Impact of Hydroxyl Group Position on Bioactivity and Receptor Binding Affinity
The presence and position of a hydroxyl (-OH) group on the N-isobutyl moiety of sanshools are significant determinants of their bioactivity. Comparative studies have demonstrated that hydroxylated sanshools, such as hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), and hydroxy-γ-sanshool (HRS), exhibit stronger antioxidant capacities than their non-hydroxylated counterparts like γ-sanshool (RS). frontiersin.orgfrontiersin.org This enhancement is directly attributed to the addition of the hydroxyl group. frontiersin.orgfrontiersin.org
The stereochemistry of the hydroxyl group also influences receptor binding and subsequent biological response. For instance, hydroxy-α-sanshool (the cis isomer) has been shown to activate the sensory ion channels TRPV1 and TRPA1, an effect not observed with hydroxy-β-sanshool (the trans isomer). researchgate.net This suggests a specific spatial arrangement is necessary for effective interaction with these receptors. Further research indicates that the thermal conversion of hydroxy-α-sanshool to hydroxy-β-sanshool leads to a reduced binding affinity for the TRPV1 receptor, which correlates with a decrease in the perception of numbness. nih.govscispace.com The stabilizing effect of the hydroxyl group on the sanshool molecule is also noteworthy, with the number of hydroxyl groups per molecule being linked to increased stability. researchgate.netmdpi.com
| Compound | Hydroxyl Group Present | Relative Antioxidant Capacity | Reference |
|---|---|---|---|
| Hydroxy-α-sanshool (HAS) | Yes | Stronger | frontiersin.orgfrontiersin.org |
| Hydroxy-β-sanshool (HBS) | Yes | Stronger | frontiersin.orgfrontiersin.org |
| Hydroxy-γ-sanshool (HRS) | Yes | Strongest | frontiersin.orgfrontiersin.org |
| γ-Sanshool (RS) | No | Weaker | frontiersin.orgfrontiersin.org |
Influence of Alkyl Chain Length and Double Bond Configuration on Pharmacological Profiles
The polyunsaturated alkyl chain is a key structural feature of sanshools, and its length and the configuration of its double bonds significantly modulate their pharmacological effects. The geometry of the double bonds, particularly the presence of cis configurations, is crucial for certain biological activities.
Studies have shown that hydroxy-γ-sanshool (HRS), which has more cis-double bonds, possesses the highest oxygen radical absorbance capacity (ORAC) and free radical scavenging abilities among the studied sanshools. frontiersin.orgfrontiersin.org The cis-configured double bonds are also considered essential for the activation of the TRPA1 channel, which is involved in pungent and tingling sensations. rsc.org The specific sequence and geometry of these bonds are so important that a minimal structural motif, including a (CH=Z=CH–CH2–CH2–CH=E=CH) sequence, has been identified as critical for producing these sensations. rsc.org The conversion of the cis-alkene in hydroxy-α-sanshool to the all-trans configuration found in hydroxy-β-sanshool can be achieved through irradiation and results in altered biological activity. rsc.org This isomerization highlights the sensitivity of the pharmacological profile to the double bond geometry. While the pungent properties are generally attributed to various sanshools including α, β, γ, and δ forms and their hydroxylated derivatives which differ in their alkyl chains, the complexity of synthesizing these long unsaturated alkyl chains with specific double-bond configurations has been a limiting factor in more extensive SAR studies. researchgate.netresearchgate.net
| Compound/Feature | Key Structural Aspect | Observed Effect | Reference |
|---|---|---|---|
| Hydroxy-γ-sanshool (HRS) | More cis-double bonds | Greatest antioxidant and free radical scavenging capacity | frontiersin.orgfrontiersin.org |
| Hydroxy-sanshools | Cis-configured double bonds | Essential for TRPA1 activation | rsc.org |
| Hydroxy-α-sanshool (cis) vs. Hydroxy-β-sanshool (trans) | Isomerization from cis to trans | Alters biological activity and receptor affinity | scispace.comrsc.org |
Role of Amide and Hydroxyl Groups in Specific Biological Effects
The synergistic action of the amide and hydroxyl functional groups is fundamental to the diverse biological effects of hydroxy-sanshools. The amide bond (-C(=O)NH-) is a defining feature of the sanshool class of compounds. frontiersin.orgrsc.org
Research has indicated that the protective antioxidant effect of hydroxy-γ-sanshool is markedly high, a property attributed to the combined presence of its amide and hydroxyl groups. frontiersin.orgfrontiersin.org Specifically, the amide group located on the alkyl chain is believed to play a role in protecting against mitochondrial dysfunction and cell death. frontiersin.org However, this amide group is also responsible for the compound's instability in acidic environments. mdpi.com
The hydroxyl group, as previously noted, is critical for the enhanced antioxidant capacity observed in hydroxylated sanshools compared to their non-hydroxylated analogs. frontiersin.orgfrontiersin.org This group is also implicated in the inhibition of mitochondrial damage. frontiersin.org The interplay between the hydrophilic hydroxyl group and the lipophilic alkyl chain, connected by the polar amide linkage, creates an amphiphilic molecule whose properties are finely tuned by these functional groups, dictating its interaction with cellular membranes and protein targets.
Computational and Molecular Docking Approaches for Receptor Interactions
Computational methods, including molecular docking and dynamics simulations, have provided significant insights into how hydroxy-sanshool and its isomers interact with protein receptors at a molecular level. These approaches allow for the prediction and analysis of binding affinities and interaction modes that underpin their biological activities.
One study employed molecular docking to investigate the interaction of four different sanshools with the transcription factor Nrf2, a key regulator of antioxidant responses. frontiersin.org The results, summarized in the table below, show that hydroxy-γ-sanshool (HRS) had the most favorable binding energy, suggesting a stronger interaction compared to the other sanshools. frontiersin.orgfrontiersin.org This computational finding aligns with experimental data showing HRS has the highest antioxidant activity. frontiersin.orgfrontiersin.org
| Compound | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Hydroxy-γ-sanshool (HRS) | -5.75 | frontiersin.orgfrontiersin.org |
| Hydroxy-α-sanshool (HAS) | -5.17 | frontiersin.orgfrontiersin.org |
| Hydroxy-β-sanshool (HBS) | -5.11 | frontiersin.orgfrontiersin.org |
| γ-Sanshool (RS) | -4.16 | frontiersin.orgfrontiersin.org |
Molecular docking has also been used to explain differences in sensory perception. Simulations revealed that hydroxy-β-sanshool demonstrates a lower binding affinity to the sensory receptor TRPV1 compared to hydroxy-α-sanshool, providing a molecular basis for its reduced numbing effect. nih.gov Other docking studies have explored the interactions of hydroxy-sanshools with various targets, including the p38α protein, where hydroxy-β-sanshool showed a high binding affinity, and myofibrillar proteins, where hydrogen bonding and hydrophobic forces were identified as the main contributors to the interaction. researchgate.netnih.gov These computational approaches are invaluable for rationalizing observed SAR and guiding the design of new analogs with specific pharmacological profiles.
Stability and Formulation Research
Degradation Pathways and Environmental Influences on Compound Integrity
Hydroxy-beta-sanshool, like other sanshools, is inherently unstable due to the presence of long-chain unsaturated fatty acids in its structure, making it prone to oxidative deterioration. mdpi.comnih.gov This instability poses significant challenges during processing and storage. nih.gov The primary environmental factors that compromise the integrity of the compound are oxygen, light, heat, and acidic pH levels. nih.govresearchgate.nettandfonline.com
Exposure to these elements can lead to rapid degradation. Sanshools are known to be particularly unstable under acidic conditions. mdpi.com Research on closely related sanshools demonstrated that in a 14% hydrochloric acid solution, the concentration of both hydroxyl-α-sanshool and hydroxyl-β-sanshool can decrease by as much as 80% within just 30 minutes. nih.govresearchgate.net This degradation in an acidic environment involves isomerization, where the compound converts into isomers like hydroxyl-ε-sanshool, and addition reactions. nih.govresearchgate.net Furthermore, studies have shown that factors like ultraviolet (UV) irradiation can lead to the complete degradation of sanshool compounds. nih.govresearchgate.net The tendency for these molecules to decompose is also evident when the plant material containing them is processed, such as when the pericarp of Zanthoxylum fruit is ground into a powder, leading to a rapid loss of its characteristic properties. nih.gov
Strategies for Enhanced Stability
To counteract the inherent instability of this compound, research has focused on the use of antioxidants and the development of protective formulations.
Role of Natural and Synthetic Antioxidants (e.g., Tocopherols, Phenolic Acids)
Antioxidants play a crucial role in preventing the oxidative degradation of sanshools. mdpi.com Accelerated tests involving the incubation of sanshool extracts with various antioxidants have provided significant insights into their stabilizing effects. mdpi.comnih.gov
Tocopherols: Alpha-tocopherol (α-Toc), a form of Vitamin E, has demonstrated excellent stabilizing activity for hydroxy-α-sanshool, a closely related compound, even at low concentrations. mdpi.comnih.gov This is particularly relevant as α-tocopherol is naturally abundant in the pericarp of some Zanthoxylum species. mdpi.com Its fat-soluble nature makes it highly effective in preventing the oxidation of the unsaturated fatty acid chains within the sanshool structure. preprints.org
Phenolic Acids: The stabilizing activity of phenolic acids is directly correlated with the number of hydroxyl groups in the molecule. mdpi.comnih.gov Compounds with more hydroxyl groups exhibit greater antioxidant and stabilizing effects. Gallic acid and its derivatives, for example, show excellent sanshool-stabilizing activity. mdpi.comresearchgate.net Similarly, caffeic acid, which has two phenolic hydroxyl groups, is a more effective stabilizer than p-coumaric acid and ferulic acid, which each have only one. nih.gov
Flavonoids and Other Antioxidants: Among flavonoids, quercetin (B1663063) has been identified as a superior stabilizer compared to hesperetin (B1673127) and naringenin. mdpi.comnih.gov However, the effective concentration required for phenolic compounds is generally much higher than that for α-tocopherol. mdpi.comnih.gov In contrast, synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) show a weaker stabilizing effect, likely due to having only one phenolic hydroxyl group. mdpi.compreprints.org
| Antioxidant Class | Specific Compound | Observed Stabilizing Efficacy | Reference |
|---|---|---|---|
| Tocopherols | α-Tocopherol | Excellent stabilizing activity at low concentrations. | mdpi.comnih.gov |
| Phenolic Acids | Gallic Acid | Excellent stabilizing activity. | mdpi.comresearchgate.net |
| Caffeic Acid | Higher activity than p-coumaric or ferulic acids. | nih.gov | |
| Flavonoids | Quercetin | Superior stabilizer compared to hesperetin and naringenin. | mdpi.comnih.gov |
| Synthetic Phenols | Butylated Hydroxyanisole (BHA) | Weak stabilizing effect. | mdpi.compreprints.org |
| Butylated Hydroxytoluene (BHT) | Weak stabilizing effect. | mdpi.compreprints.org |
Advanced Delivery Systems for Improved Efficacy
Beyond the addition of antioxidants, encapsulating this compound in advanced delivery systems is a key strategy to protect it from environmental degradation and control its release.
Development and Characterization of Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) have emerged as a promising nano-formulation to enhance the stability of sanshools. nih.govnih.gov NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystal lattice structure that can accommodate a higher drug load and prevent expulsion during storage.
Research on hydroxy-α-sanshool loaded NLCs (HAS-NLCs) provides a model for the potential application to this compound. nih.gov These carriers were successfully prepared using a melting emulsification and ultra-sonication method. nih.gov The formulation typically consists of a solid lipid (e.g., glyceryl monostearate), a liquid lipid (e.g., oleic acid), and a stabilizer or surfactant (e.g., poloxamer-188). nih.govnih.gov
Characterization of these NLCs involves analyzing several key parameters to ensure quality and performance. The resulting HAS-NLCs were found to be homogenous, nearly spherical particles. nih.govnih.gov Stability studies revealed a dramatic improvement in the compound's integrity. Compared to the free, unencapsulated compound, the stability of HAS within NLCs was significantly enhanced against degradation from oxygen, light, and heat. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Preparation Method | Melting emulsification and ultra-sonication. | nih.gov |
| Core Components | Solid Lipid (Glyceryl Monostearate), Liquid Lipid (Oleic Acid), Stabilizer (Poloxamer-188). | nih.govnih.gov |
| Morphology | Homogeneous, near-spherical particles. | nih.govnih.gov |
| Improved Stability | Stability against oxygen was improved over 10.79 times compared to the free compound. | nih.govresearchgate.net |
| Stability against light was improved 3.25 times compared to the free compound. | nih.govresearchgate.net | |
| Stability against heat (40°C) was improved 2.09 times compared to the free compound. | nih.govresearchgate.net | |
| Characterization | Analysis includes particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (EE%), and drug loading (DL%). | nih.govnih.gov |
Future Research Directions and Emerging Areas
Elucidation of Undiscovered Molecular Targets and Pathways
While some molecular pathways for Hydroxy-Beta-Sanshool have been identified, a comprehensive understanding of its mechanism of action requires the discovery of additional targets. Research has shown that this compound can shorten the period of the circadian clock at the cellular level. rsc.org This is achieved by upregulating the expression of core clock genes such as Bmal1, Per1, Per2, and Cry1, as well as the clock-controlled oxidative stress responsive genes Gpx1 and Sod2. rsc.org Its antioxidant properties are also recognized. frontiersin.org
Interestingly, while related compounds like Hydroxy-Alpha-Sanshool (B1504358) are known to activate transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, studies suggest this compound does not engage these channels in the same manner. nih.govacs.orgbiosynth.comchemfaces.com This distinction points toward a unique pharmacological profile and underscores the need to identify its specific molecular partners. Future research should focus on unbiased screening approaches to identify novel receptors, ion channels, and enzymes that interact with this compound. Uncovering these currently unknown targets and their associated signaling cascades is critical to fully elucidating its physiological effects.
Exploration of Novel Biological Activities through High-Throughput Screening
The identified activities of this compound in modulating circadian rhythms and oxidative stress warrant a broader search for other potential therapeutic applications. High-Throughput Screening (HTS) presents a powerful methodology for systematically testing the compound against a vast array of biological targets and cellular models. Precedent for this approach comes from comparative studies that have evaluated different sanshools for specific effects, such as antioxidant potential and anti-proliferative activity against cancer cells. frontiersin.orgfrontiersin.orgfrontiersin.org
The inclusion of this compound in various commercially available bioactive compound libraries facilitates its use in large-scale screening campaigns. medchemexpress.com Future HTS efforts should aim to explore its effects on diverse biological processes, including inflammation, neurodegeneration, metabolic disorders, and immunomodulation. Such large-scale screens could uncover entirely new and unexpected biological activities, opening up new avenues for therapeutic development.
Refinement of Synthetic Routes for Scalable and Sustainable Production
The availability of pure this compound is essential for research and development. While total synthesis of the compound has been achieved through methods like the Suzuki-Miyaura coupling, these routes are often multi-step, complex, and not always cost-effective for large-scale production. researchgate.netmdpi.comresearchgate.netnih.gov The high cost and difficulty of extraction or synthesis currently limit its broader utilization. nih.gov
Integration of Multi-Omics Approaches in Mechanistic Studies
To build a comprehensive picture of the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular response to the compound. frontiersin.orgsciopen.com Studies on the related compound, Hydroxy-Alpha-Sanshool, have already demonstrated the power of combining transcriptomics and metabolomics to unravel its effects on complex conditions like insulin (B600854) resistance. nih.govresearchgate.net
Applying a similar multi-omics strategy to this compound is a key future direction. This would allow researchers to map the global changes in gene expression, protein levels, and metabolite profiles following treatment. Such data is invaluable for constructing detailed mechanistic models, particularly for dissecting the compound's influence on interconnected networks like the circadian clock and cellular antioxidant responses. rsc.org
Development of Bio-Inspired Analogues with Enhanced Specificity and Potency
Leveraging the natural structure of this compound as a chemical scaffold provides a powerful strategy for developing novel therapeutic agents. Initial structure-activity relationship (SAR) studies on various sanshools have begun to identify the chemical motifs crucial for their biological effects, such as the presence of a hydroxyl group and the configuration of double bonds in the alkyl chain. frontiersin.orgfrontiersin.org
Future research should focus on the rational design and synthesis of a library of bio-inspired analogues. researchgate.netnih.gov By systematically modifying the alkylamide structure, researchers can explore how changes in chain length, saturation, and functional groups impact biological activity. nih.govresearchgate.net The objective of this medicinal chemistry approach is to generate novel compounds with improved pharmacological properties, such as enhanced potency, greater selectivity for a specific molecular target, and optimized pharmacokinetic profiles, thereby translating the promise of the natural product into a refined therapeutic candidate.
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the standard assays for quantifying Hydroxy-Beta-Sanshool (HBS) in plant extracts, and how do they address variability in extraction efficiency?
- Methodological Answer : HBS quantification typically employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a reference standard (CAS: 97465-69-5) . To mitigate variability, homogenization of plant material (e.g., Zanthoxylum species) in methanol/water (70:30 v/v) is recommended, followed by centrifugal filtration to remove particulates . Validation requires triplicate runs and spiked recovery tests (85–110% recovery) to confirm accuracy .
Q. How can researchers design in vitro assays to evaluate HBS’s TRPV1/TRPA1 activation mechanisms while controlling for off-target effects?
- Methodological Answer : Use calcium imaging in HEK293 cells transfected with TRPV1 or TRPA1 channels. Include a negative control (non-transfected cells) and a positive control (capsaicin for TRPV1; allyl isothiocyanate for TRPA1). Pre-treat cells with channel-specific antagonists (e.g., AMG9810 for TRPV1) to confirm target specificity . Normalize responses to baseline fluorescence (ΔF/F0) to account for batch-to-batch variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in HBS’s reported pro-inflammatory vs. anti-inflammatory effects in mucosal tissues?
- Methodological Answer : Contradictions may arise from dose-dependent biphasic effects or tissue-specific receptor expression. Design dose-response curves (0.1–100 µM) in primary human gingival fibroblasts vs. buccal epithelial cells. Pair transcriptomic profiling (RNA-seq) with cytokine multiplex assays (IL-6, IL-8, TNF-α) to identify divergent signaling pathways. Include a scoping review of existing data to contextualize thresholds for pro/anti-inflammatory activity .
Q. How can multimodal sensory effects of HBS (tingling, numbing) be dissected in behavioral studies without confounding variables?
- Methodological Answer : Use double-blind, placebo-controlled trials with standardized HBS formulations (e.g., 0.5% w/v in mineral oil). Employ sensory panelists trained in temporal dominance of sensations (TDS) to rate tingling/numbing intensity over time. Control for interindividual variability via genotyping for TAS2R bitter taste receptors, which may modulate HBS perception . Statistical analysis should include mixed-effects models to separate treatment effects from participant-specific biases .
Q. What integrative approaches link HBS’s pharmacokinetics to its transient pharmacological effects in vivo?
- Methodological Answer : Combine microdialysis in rodent oral mucosa with LC-MS/MS plasma quantification. Use physiologically based pharmacokinetic (PBPK) modeling to correlate tissue concentration-time profiles with electrophysiological recordings of trigeminal nerve activity. Validate models using knockout mice (TRPV1⁻/⁻ or TRPA1⁻/⁻) to isolate HBS’s primary targets .
Data Analysis and Reproducibility
Q. What statistical frameworks are optimal for meta-analysis of HBS’s bioactivity across heterogeneous studies?
- Methodological Answer : Apply random-effects models to account for variability in experimental designs (e.g., cell lines, extraction methods). Use PRISMA guidelines to screen studies, with inclusion criteria requiring explicit reporting of HBS purity (≥95% by HPLC) and dosage units . Sensitivity analyses should exclude outliers identified via Cook’s distance > 4/n .
Q. How can researchers harmonize conflicting data on HBS’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Compare degradation kinetics in solvent (e.g., DMSO vs. ethanol) and solid-state (lyophilized vs. crystalline) forms. Publish raw chromatograms and mass spectra to enable cross-lab validation of degradation products .
Ethical and Methodological Compliance
Q. What protocols ensure ethical rigor in human sensory trials involving HBS’s irritant properties?
- Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent, emphasizing transient discomfort risks (burning, numbness). Pre-screen participants for oral mucosal lesions. Limit exposure duration to ≤5 minutes with medical supervision on-site. Data anonymization must exclude biometric identifiers beyond age/sex cohorts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
